7-(4-Ethylphenyl)-7-oxoheptanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 7-alkyl-7-methoxycarbonylcycloheptatrienes has been achieved by alkylation of cycloheptatriene-7-carboxylic acid, followed by methylation with diazomethane . Although this does not directly describe the synthesis of 7-(4-Ethylphenyl)-7-oxoheptanoic acid, the alkylation step could potentially be adapted for introducing the 4-ethylphenyl group. Additionally, the synthesis of ethyl or methyl 7-oxoheptanoate has been reported through the reaction of cycloheptanone with potassium persulfate in ethanol or methanol, followed by oxidation with pyridinium chlorochromate (PCC) . This method could be a starting point for synthesizing the 7-oxoheptanoic acid moiety of the target compound.

Molecular Structure Analysis

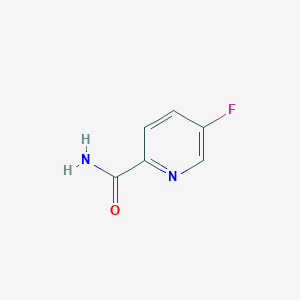

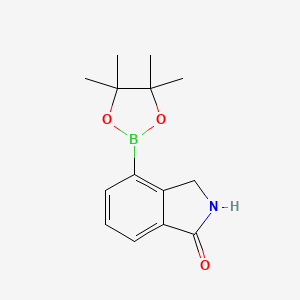

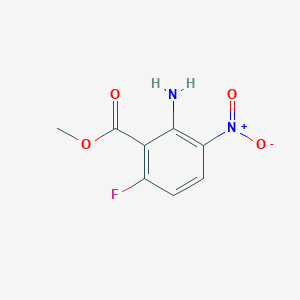

The molecular structure of 7-(4-Ethylphenyl)-7-oxoheptanoic acid would consist of a seven-carbon chain with a terminal carboxylic acid group, an oxo group (carbonyl) at the seventh carbon, and a 4-ethylphenyl group attached to the same carbon. The structure analysis of similar compounds suggests that steric factors could influence the stability and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 7-(4-Ethylphenyl)-7-oxoheptanoic acid include valence isomerization between cycloheptatriene and norcaradiene forms, as observed in the synthesis of 7-alkyl-7-methoxycarbonylcycloheptatrienes . This type of isomerization is influenced by steric factors. The oxidation reactions to introduce oxo functionalities have also been described, such as the conversion of 7-hydroxyheptanoate to 7-oxoheptanoate using PCC .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-(4-Ethylphenyl)-7-oxoheptanoic acid are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of carboxylic acids, such as the ability to form hydrogen bonds, which would affect its solubility and boiling point. The presence of the oxo group and the 4-ethylphenyl group would also influence the compound's reactivity and interaction with other chemical entities.

Applications De Recherche Scientifique

Synthesis and Antiproliferative Activity

One area of research focuses on the synthesis of derivatives related to 7-(4-Ethylphenyl)-7-oxoheptanoic acid and their biological activities. For example, the synthesis of combretastatin derivatives incorporating adamantane fragments has been explored. These derivatives show moderate cytotoxicity against human epithelial lung carcinoma cells, indicating potential antiproliferative applications (Nurieva et al., 2015).

Chemical Synthesis and Characterization

Another significant application involves the development of novel synthetic routes for complex molecules. Research on the synthesis of aryl-substituted pyrroloquinolines and pyridoquinolines from precursors, including 7-ethyl 3-oxoheptanedioate, has been reported. This work highlights innovative approaches to constructing benzo-fused angular tricyclic amides, showcasing the chemical versatility of related compounds (Watts & Bunce, 2018).

Pharmacological Evaluation

The pharmacological evaluation of derivatives for their potential as ligands for the estrogen receptor and inhibitors of cyclooxygenase has been conducted. This research points to a clear structure-activity relationship, where certain modifications can enhance antiproliferative effects against breast cancer cell lines and inhibit cyclooxygenase enzymes, suggesting a possible interference in the arachidonic acid cascade (Wiglenda et al., 2005).

Analytical Characterization and Mass Spectrometry

Analytical techniques for characterizing small oxocarboxylic acids, including 6-oxoheptanoic acid, have been developed using electrospray ionization coupled to mass spectrometry. These methods elucidate fragmentation pathways and provide insights into the structural analysis of related compounds, demonstrating the importance of advanced analytical tools in understanding the properties of such molecules (Kanawati et al., 2007).

Propriétés

IUPAC Name |

7-(4-ethylphenyl)-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-2-12-8-10-13(11-9-12)14(16)6-4-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSYCGLGWKMVQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620422 |

Source

|

| Record name | 7-(4-Ethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Ethylphenyl)-7-oxoheptanoic acid | |

CAS RN |

502651-42-5 |

Source

|

| Record name | 4-Ethyl-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502651-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Ethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)